Disperse red 169

Description

Structure

3D Structure

Properties

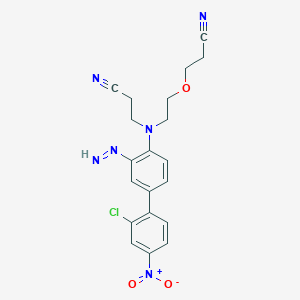

Molecular Formula |

C20H19ClN6O3 |

|---|---|

Molecular Weight |

426.9 g/mol |

IUPAC Name |

3-[4-(2-chloro-4-nitrophenyl)-N-[2-(2-cyanoethoxy)ethyl]-2-diazenylanilino]propanenitrile |

InChI |

InChI=1S/C20H19ClN6O3/c21-18-14-16(27(28)29)4-5-17(18)15-3-6-20(19(13-15)25-24)26(9-1-7-22)10-12-30-11-2-8-23/h3-6,13-14,24H,1-2,9-12H2 |

InChI Key |

RDZWALQYTHVPKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N=N)N(CCC#N)CCOCCC#N |

Origin of Product |

United States |

Synthetic Pathways and Molecular Engineering of Disperse Red 169 Analogues

Mechanistic Investigations of Coupling Reactions for Disperse Red Dye Synthesis

The cornerstone of producing Disperse Red 169 and its analogues is the azo coupling reaction, a two-step process involving diazotization followed by the coupling of the resulting diazonium salt with an electron-rich partner. researchgate.net The efficiency and outcome of this synthesis are highly dependent on the reaction conditions and the specific chemical structures of the precursors.

Diazotization Reaction Kinetics and Optimization

Diazotization is the process where a primary aromatic amine reacts with a nitrous acid source, typically at low temperatures, to form a diazonium salt. For analogues of this compound, this involves derivatives of aromatic amines like 2-Chloro-4-nitrobenzenamine. The reaction is critically sensitive to several parameters that must be precisely controlled to maximize the yield of the diazonium salt and prevent its decomposition or unwanted side reactions. ekb.eg

The reaction mechanism is initiated by the formation of an effective diazotizing reagent, the form of which depends on the acidity of the medium. In strongly acidic solutions, the nitrosyl cation or protonated nitrous acid acts as the key reagent, whereas nitrogen trioxide is effective in weaker acids. Aromatic amines with electron-withdrawing groups, such as the nitro and chloro groups in the precursor to this compound, are less basic and require more acidic conditions for successful diazotization. sapub.org

Key factors influencing the rate and success of the diazotization reaction include temperature, acid concentration, and the choice of nitrosating agent. ekb.eg Maintaining a low temperature, typically between 0 and 5°C, is crucial because diazonium salts are unstable and can decompose at higher temperatures, often leading to the formation of phenols. ekb.eg The concentration and type of acid (e.g., hydrochloric or sulfuric acid) are also vital for generating the active nitrosating species from sodium nitrite (B80452) and ensuring the stability of the formed diazonium salt. For some heterocyclic amines used in dye synthesis, stronger nitrosating agents like nitrosylsulphuric acid are necessary for a satisfactory reaction. scielo.br

| Parameter | Influence on Diazotization | Typical Condition for Azo Dye Synthesis |

|---|---|---|

| Temperature | Higher temperatures lead to the decomposition of the unstable diazonium salt, reducing yield. ekb.eg | 0–5 °C ekb.eg |

| pH/Acid Concentration | Affects the formation of the active nitrosating species and the stability of the diazonium salt. Aromatic primary amines require strong acidity. | Strongly acidic medium (e.g., using HCl or H₂SO₄). |

| Nitrosating Agent | The reactivity of the agent (e.g., NaNO₂, nitrosylsulphuric acid) must be sufficient for the basicity of the amine. scielo.br | Sodium nitrite (NaNO₂) in an acidic medium is common. |

| Amine Structure | Electron-withdrawing groups on the aromatic amine decrease its basicity, requiring stronger diazotizing conditions. sapub.org | Amines with nitro or halogen groups often require nitrosylsulphuric acid or concentrated mineral acids. sapub.orgscielo.br |

Influence of Coupling Components on Molecular Architecture and Yield

The coupling component is the electron-rich species that reacts with the diazonium salt to form the final azo dye. In the synthesis of this compound, the coupler is 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]propanenitrile. worlddyevariety.com The structure of this component is a primary determinant of the final dye's molecular architecture, which in turn dictates its color, fastness properties, and affinity for textile fibers. scielo.brmdpi.com

The yield of the coupling reaction is influenced by the reactivity of the coupling component and the reaction pH. The reaction is typically carried out under acidic conditions to ensure the stability of the diazonium salt. mdpi.com The specific structure of the coupler, including the electronic effects of its substituents, affects the rate and completeness of the reaction.

| Coupling Component Modification | Effect on Molecular Architecture | Impact on Dye Properties | Reference Example |

|---|---|---|---|

| Varying N-alkyl groups | Changes molecular size and polarity. | Affects color depth, levelness, and sublimation fastness. scielo.brresearchgate.net | Synthesis of dyes from 5-acetyl-2-amino-4-methylthiazole with various N-alkyl anilines. scielo.brresearchgate.net |

| Introducing ester groups | Increases molecular weight and potential for hydrolysis. | Can improve wet fastness and allows for alkali-clearing, reducing environmental impact. researchgate.net | Development of alkali-clearable disperse dyes containing carboxylic ester groups. researchgate.net |

| Using heterocyclic couplers | Incorporates a heterocyclic ring system into the chromophore. | Often results in brighter shades and higher molar extinction coefficients compared to aniline-based dyes. researchgate.netscielo.br | Dyes derived from thiazole (B1198619) or chromene moieties. scielo.brekb.eg |

| Introducing amide functionalities | Adds hydrogen-bonding sites and increases molecular size. | Can significantly improve wash, perspiration, and sublimation fastness properties. sioc-journal.cn | Ugi four-component reaction used to synthesize novel azo disperse dyes with amide groups. sioc-journal.cn |

Microwave-Assisted and Green Chemistry Approaches in Disperse Red Dye Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes. In the context of manufacturing this compound analogues, this translates to the adoption of technologies like microwave irradiation and adherence to the principles of green chemistry to minimize waste and energy consumption. nih.govacademie-sciences.fr

Efficiency and Selectivity under Accelerated Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. analis.com.my Unlike conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture volumetrically and rapidly, leading to a significant reduction in reaction times. psu.edu For the synthesis of disperse dyes, reactions that take several hours using traditional reflux methods can often be completed in a matter of minutes under microwave conditions, frequently with higher yields. analis.com.mymdpi.com

This acceleration is attributed to the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in instantaneous "in-core" heating. academie-sciences.frpsu.edu This rapid and uniform heating can enhance reaction rates and, in some cases, improve selectivity by minimizing the formation of side products that might occur during prolonged heating. academie-sciences.fr One-pot syntheses of complex disperse dyes have been successfully performed using microwave irradiation, further streamlining the production process. nih.gov Studies comparing conventional and microwave-assisted methods for synthesizing various azo and heterocyclic dyes consistently demonstrate the superior efficiency of the microwave approach. analis.com.myresearchgate.net

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Key Advantage |

|---|---|---|---|

| Knoevenagel Condensation for Coumarin-Azo Dyes | 8–18 hours, 56–79% | 8–17 minutes, 74–85% | Drastic reduction in reaction time, higher yield. analis.com.my |

| Hydrolysis for Coumarin-Azo Dyes | 6 hours, 76–85% | 6 minutes, 82–94% | Extremely rapid reaction, improved yield. analis.com.my |

| Synthesis of Pyridine-based Dyes | 6 hours | 20 minutes | Significant time savings. nih.govmdpi.com |

| One-pot Synthesis of Pyrazolopyrimidine Dyes | N/A (multistep) | 5 minutes | Enables efficient one-pot procedure. nih.gov |

Environmental Footprint Reduction in Synthetic Methodologies

The synthesis and application of disperse dyes traditionally involve processes with considerable environmental impact, including high water and energy consumption and the use of hazardous chemicals. sustainability-directory.comresearchgate.net Green chemistry offers a framework for mitigating these issues. Microwave synthesis itself is considered a green technique because it reduces energy consumption and often allows for solvent-free reactions, which eliminates the use and disposal of volatile organic compounds. academie-sciences.frtandfonline.com

Another significant green innovation is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium instead of water. mdpi.com The scCO₂ process is waterless, preventing the generation of contaminated wastewater. mdpi.comresearchgate.net After dyeing, the CO₂ can be depressurized, recovered, and reused, making it a highly sustainable alternative. mdpi.com

Further strategies to reduce the environmental footprint focus on the dye molecules themselves. This includes the design of alkali-clearable disperse dyes, which contain groups like carboxylic esters. researchgate.net These dyes can be removed from the fabric surface after dyeing using a simple alkaline wash, which hydrolyzes the ester group. This process avoids the use of toxic and polluting reducing agents like sodium hydrosulfite, which are traditionally used in reduction clearing. researchgate.net The reuse of dyebaths, facilitated by analytical techniques to determine residual dye concentration, is another effective method for reducing water consumption and chemical waste. nih.gov

Derivatization Strategies for Functional Modification

Derivatization involves the chemical modification of a parent dye structure, like this compound, to create analogues with enhanced or novel properties. These strategies are crucial for developing new dyes that meet specific performance demands, such as improved fastness to light and washing, or for introducing functionalities beyond coloration, such as antimicrobial activity. sioc-journal.cnekb.eg

Functional modification can be achieved by introducing various substituents onto either the diazo component or the coupling component. For example, incorporating amide groups into the dye structure through methods like the Ugi four-component reaction can lead to a significant improvement in the wash, perspiration, and sublimation fastness of the resulting dyes. sioc-journal.cn This improvement is attributed to the increased molecular size and the potential for strong intermolecular hydrogen bonding between the dye and the polyester (B1180765) fiber. sioc-journal.cn

Similarly, the synthesis of dyes with heterocyclic moieties, such as thiazole, pyridine, or chromene, is a common strategy to achieve brighter shades and better dyeing properties. researchgate.netscielo.brekb.eg The introduction of selenium into the molecular structure of arylazo-thiazole dyes has been explored to impart biological activity to the compounds. researchgate.net These derivatization strategies transform simple chromophores into multifunctional molecules, expanding their range of applications. The choice of synthetic route, from simple substitution reactions to complex multicomponent strategies, allows for the creation of a diverse library of dye analogues tailored for specific high-performance applications. sioc-journal.cn

Impact of Substituent Effects on Molecular Orbital Characteristics

The color of azo dyes is determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Substituents introduced into the dye's molecular structure can significantly alter these energy levels, leading to changes in the absorption spectrum. This is often described as a bathochromic (red) or hypsochromic (blue) shift.

The electronic properties of substituents are a key factor in modulating the HOMO-LUMO energy gap. Electron-donating groups (EDGs) generally raise the energy of the HOMO, while electron-withdrawing groups (EWGs) lower the energy of the LUMO. rroij.comsemanticscholar.org Both effects typically lead to a smaller HOMO-LUMO gap and a bathochromic shift in the absorption maximum.

In the context of this compound analogues, the existing chloro and nitro groups on the diazo component are strong electron-withdrawing groups. Modifications to these, or the introduction of new substituents, can have predictable effects. For instance, replacing the chloro group with a stronger EWG like a trifluoromethyl group would be expected to further lower the LUMO energy, potentially causing a bathochromic shift. Conversely, replacing it with an EDG like a methyl group would raise the LUMO energy, likely resulting in a hypsochromic shift.

The following table summarizes the expected impact of various substituents on the molecular orbital characteristics of a hypothetical this compound analogue.

| Substituent Group | Electronic Nature | Typical Position of Substitution | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy | Expected Shift in Absorption Maximum (λmax) |

|---|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Diazo Component | Minor Decrease | Significant Decrease | Bathochromic (Red Shift) |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Diazo Component | Slight Decrease | Decrease | Bathochromic (Red Shift) |

| -CN (Cyano) | Strongly Electron-Withdrawing | Coupling or Diazo Component | Decrease | Significant Decrease | Bathochromic (Red Shift) |

| -CH₃ (Methyl) | Electron-Donating | Diazo or Coupling Component | Increase | Slight Increase | Hypsochromic (Blue Shift) |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Diazo or Coupling Component | Significant Increase | Increase | Hypsochromic (Blue Shift) |

| -N(CH₃)₂ (Dimethylamino) | Very Strongly Electron-Donating | Coupling Component | Very Significant Increase | Slight Increase | Hypsochromic (Blue Shift) |

Stereoisomerism and Conformational Analysis of Synthesized Analogues

The stereochemistry of this compound analogues is primarily concerned with two aspects: E/Z isomerism around the central azo (-N=N-) bond and the conformational preferences of the substituted aryl rings.

E/Z Isomerism: Like other azobenzene (B91143) derivatives, this compound analogues can exist as two geometric isomers: the E (trans) and Z (cis) forms. mdpi.compreprints.org The E-isomer, where the two aryl groups are on opposite sides of the azo bond, is generally the more thermodynamically stable and predominant form. nih.gov The Z-isomer is sterically more hindered and less stable. The interconversion between these isomers can be induced by photoisomerization. nih.gov For most practical dyeing applications, the stable E-isomer is the desired form. The energy barrier for thermal isomerization from the Z to the E form can be influenced by the electronic nature of the substituents. acs.org

Conformational Analysis: The planarity of the azo dye molecule plays a crucial role in its color intensity. A more planar conformation allows for better π-electron delocalization across the molecule, which typically results in a higher molar extinction coefficient (stronger color). However, steric hindrance between substituents on the aryl rings and the azo group can force the molecule into a non-planar conformation. acs.org

In this compound, the chloro-substituent is in the ortho position to the azo bridge. This, along with the nitro group in the para position, influences the rotation of the phenyl ring. Theoretical studies on similar molecules have shown that ortho-substituents can cause significant twisting of the aryl ring relative to the plane of the azo group. acs.org For example, in a related nitroazobenzene, the nitrophenyl ring was found to be twisted by as much as 37.3° to 44.5°. acs.org

The following table outlines the key stereoisomeric and conformational features of this compound analogues.

| Isomeric/Conformational Feature | Description | Influencing Factors | Impact on Properties |

|---|---|---|---|

| E/Z Isomerism | Geometric isomerism around the -N=N- double bond. The E (trans) isomer is generally more stable. mdpi.compreprints.org | Photo-irradiation, thermal energy. nih.gov | The E isomer is typically the desired form for dyeing. The Z isomer has different spectral properties. |

| Aryl Ring Torsion | Rotation of the phenyl rings around the C-N bonds connecting them to the azo group. | Steric hindrance from ortho-substituents (e.g., the chloro group in this compound). acs.org | Affects the planarity of the molecule, which in turn influences color strength (molar extinction coefficient). |

| Side Chain Conformation | The spatial arrangement of the flexible N-alkyl side chains (e.g., the cyanoethoxyethyl group). | Rotational barriers around single bonds, intramolecular interactions. mdpi.com | Can affect solubility, affinity for the fiber, and fastness properties. |

Advanced Spectroscopic and Photophysical Characterization Methodologies

High-Resolution NMR Spectroscopy for Structural Elucidation and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like Disperse Red 169. Both ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon environments, respectively. For a definitive structural assignment, two-dimensional NMR techniques would be utilized.

However, a crucial aspect of analysis for azo dyes is the potential for tautomerism, which NMR is well-suited to investigate.

Many disperse azo dyes containing hydroxyl or amino groups can exist as a mixture of two tautomeric forms: the azo form and the hydrazone form. This equilibrium is a significant phenomenon as the two forms possess different colors and stability profiles. The position of this equilibrium is influenced by factors such as the dye's molecular structure, the solvent used, and temperature.

In solution, NMR spectroscopy can be used to study this tautomeric equilibrium quantitatively. The presence of distinct signals for the protons and carbons of each tautomer, or averaged signals if the exchange is rapid, allows for the determination of their relative ratios. For instance, the chemical shift of the proton involved in the tautomerism (e.g., an N-H proton in the hydrazone form) is often a key indicator. While specific NMR data for this compound is unavailable, analysis of similar pyridone-based disperse dyes shows that the azo form may be favored in polar solvents, while the hydrazone form dominates in non-polar solvents and in the solid state on polyester (B1180765) fabrics.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy is fundamental to characterizing the color and electronic properties of dyes. It measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For chromophores like those in azo dyes, the key electronic transitions are typically π → π* and n → π*.

The characteristic absorption band for disperse azo dyes, which gives them their color, arises from π → π* electronic transitions within the chromophore. For this compound, this would involve the entire conjugated system composed of the substituted phenyl rings linked by the azo group.

The polarity of the solvent can significantly influence the position of the maximum absorption wavelength (λmax). This phenomenon, known as solvatochromism, is a key characteristic studied for dyes. The equilibrium between the azo and hydrazone tautomers is often solvent-dependent, leading to different absorption maxima in different solvents. Generally, the hydrazone form absorbs at a longer wavelength than the azo form. Studies on related dyes show that the tautomeric equilibrium, and thus the observed color, can be shifted by changing the solvent environment.

The light absorption properties of an azo dye are dictated by its molecular structure, specifically the chromophore and any attached auxochromes (electron-donating or electron-withdrawing groups). The core structure of this compound includes a nitro group (electron-withdrawing) and an amino group with alkyl substituents (electron-donating), creating a "push-pull" system. This configuration is intentionally designed to enhance and shift light absorption into the visible region, resulting in a strong color. Engineering the chromophore by altering these substituent groups is a primary method for tuning the color and performance properties of disperse dyes.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a molecular "fingerprint," allowing for the identification of functional groups present in the molecule.

For this compound, key vibrational bands would be expected for the following functional groups:

C≡N (Nitrile): A sharp, intense band typically appears around 2222-2260 cm⁻¹.

N=N (Azo): The azo stretch is often weak in the IR spectrum but can sometimes be observed.

NO₂ (Nitro): Characteristic strong stretching vibrations for the nitro group.

C-H, C-N, C-O, C-Cl: Various stretching and bending vibrations throughout the fingerprint region (below 1500 cm⁻¹).

The tautomeric state of the dye can also be investigated, as the vibrational modes of the azo and hydrazone forms are different. For example, the hydrazone form would show characteristic C=O and N-H stretching bands that are absent in the azo form. Raman spectroscopy can be particularly useful for observing the N=N stretch, which is often more intense in a Raman spectrum than in an IR spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition, C₂₀H₁₉ClN₆O₃, by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 426.12 g/mol . researchgate.net

When subjected to fragmentation within the mass spectrometer, the molecule breaks apart in predictable ways. Common fragmentation pathways for azo dyes include cleavage of the bonds adjacent to the azo linkage (-N=N-). Analysis of these fragment ions allows chemists to piece together the original structure, confirming the identity of the diazotized component and the coupling agent used in its synthesis.

Time-Resolved Spectroscopy for Excited State Dynamics and Photoisomerization Kinetics of this compound

Time-resolved spectroscopy is a powerful suite of techniques for probing the transient phenomena that occur in molecules following excitation by light. In the context of azo dyes like this compound, these methods are indispensable for elucidating the ultrafast processes of excited-state relaxation and the kinetics of photoisomerization, which are fundamental to their function in applications such as dyeing, optical data storage, and molecular switching.

While direct time-resolved spectroscopic data for this compound is not extensively available in the reviewed scientific literature, a comprehensive understanding of its expected photophysical behavior can be inferred from detailed studies on structurally analogous push-pull azo dyes. A notable and extensively studied analogue is Disperse Red 1. Both this compound and Disperse Red 1 are characterized as "push-pull" systems, featuring an electron-donating group and an electron-withdrawing nitro group connected by the central azo (–N=N–) chromophore. This structural similarity suggests that their excited-state dynamics and photoisomerization mechanisms will be comparable.

This compound has the chemical structure C₂₀H₁₉ClN₆O₃ and is synthesized from the diazotization of 2-Chloro-4-nitrobenzenamine and coupling with 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]propanenitrile. worlddyevariety.com Disperse Red 1, with the chemical formula C₁₆H₁₈N₄O₃, is produced by the diazotization of 4-Nitrobenzenamine and its subsequent coupling with N-ethyl-N-hydroxyethylaniline. chemicalbook.comworlddyevariety.com The core electronic system, responsible for the primary photophysical properties, is the nitro-azobenzene unit present in both molecules.

Investigations into Disperse Red 1 using femtosecond time-resolved absorption spectroscopy have provided significant insights into its excited-state dynamics. nih.gov Upon photoexcitation, the molecule is promoted from the ground state (S₀) to an excited singlet state. In push-pull azo dyes, the initially excited ππ* state is thought to rapidly convert to a lower-lying nπ* state in less than 0.2 picoseconds. nih.gov This nπ* state is the key intermediate from which the subsequent dynamics unfold.

The decay of the S₁(nπ*) excited state back to the ground state is a very rapid process, occurring on a picosecond timescale. This fast, non-radiative decay is a hallmark of many azo dyes and is a primary reason for their typically low fluorescence quantum yields. The decay kinetics are sensitive to the solvent environment, which can stabilize the charge-transfer character of the excited state to varying degrees. For Disperse Red 1, the lifetime of this excited state has been measured in several solvents, demonstrating this environmental dependence. nih.gov

The photoisomerization from the more stable trans isomer to the cis isomer is believed to occur via a rotational mechanism around the N=N double bond in the excited state. nih.gov Following the decay back to the ground state, the molecule can be in either the trans or the thermally less stable cis configuration. The cis isomer can then thermally relax back to the trans form. This thermal back-isomerization is a much slower process, occurring on timescales from milliseconds to seconds, and is also highly dependent on the solvent. nih.gov

The detailed kinetic parameters for the excited state decay and thermal back-isomerization of Disperse Red 1 in different solvents are summarized in the table below. These values provide a strong basis for estimating the expected photophysical behavior of this compound.

Table 1: Excited State Lifetimes and Thermal Isomerization Rates for Disperse Red 1 in Various Solvents nih.gov

| Solvent | Excited State (S₁) Lifetime (ps) | Thermal Z → E Isomerization Time |

|---|---|---|

| Toluene | 0.9 | 29 s |

| Acetonitrile | 0.5 | 28 ms |

| Ethylene Glycol | 1.4 | 2.7 ms |

Based on these findings for Disperse Red 1, it is anticipated that this compound will also exhibit ultrafast excited-state decay on the picosecond timescale following photoexcitation. The precise lifetime will likely vary depending on the solvent. Furthermore, this compound is expected to undergo photoisomerization, with the thermal relaxation of its cis isomer back to the trans form occurring on a much slower timescale, likely in the millisecond to second range. The additional chloro and cyanoethoxy functional groups in this compound compared to Disperse Red 1 may introduce subtle electronic and steric effects that could modulate these kinetic parameters, but the fundamental photophysical pathways are expected to remain consistent with those established for push-pull azo dyes.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structureworlddyevariety.comunifi.itarxiv.org

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for dye molecules. nih.gov It is widely used to determine molecular and electronic structures, as well as reactivity. nih.gov DFT methods, such as B3LYP, are frequently employed to gain a deeper understanding of these complex systems. physchemres.orgworldscientific.com

Table 1: Illustrative DFT Geometry Optimization Parameters This table provides example data typical for azo dye calculations to illustrate the outputs of the method.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the molecule in its lowest energy state. | -1550.456 |

| Dipole Moment (Debye) | A measure of the separation of positive and negative electrical charges within the molecule. | 8.5 D |

| N=N Bond Length (Å) | The distance between the two nitrogen atoms of the central azo group. | 1.25 Å |

| Planarity (Dihedral Angle) | The twist between the aromatic rings connected by the azo bridge. | ~6° |

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the electronic properties and reactivity of molecules. physchemres.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mdpi.comaimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comaimspress.com A small energy gap suggests that the molecule is more easily excitable and generally more reactive. mdpi.com

For push-pull azo dyes like Disperse Red 169, the electron density of the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO's density is concentrated on the electron-accepting moiety. semanticscholar.org This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the dye's color and optical properties. physchemres.org

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative energy values for FMOs in a typical disperse dye, as specific values for this compound are not available.

| Orbital/Parameter | Description | Illustrative Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -6.20 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -3.50 |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (LUMO - HOMO). | 2.70 |

Excited State Calculations and Spectroscopic Property Predictionunifi.itarxiv.org

Understanding the behavior of molecules in their electronically excited states is crucial for predicting their spectroscopic properties, such as color. Time-Dependent Density Functional Theory (TD-DFT) is the most common method used for these calculations in large organic dyes. mdpi.com

TD-DFT calculations are employed to predict the electronic absorption spectra of dyes by calculating the vertical excitation energies from the ground state to various excited states. mdpi.com The excitation with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax), which determines the perceived color of the dye. worldscientific.com

Different computational models, particularly the choice of the DFT functional, can impact the accuracy of the predicted λmax. researchgate.net Researchers often benchmark several functionals against experimental data to find the most reliable one for a specific class of dyes. researchgate.net For azo dyes, functionals like CAM-B3LYP, which are long-range corrected, often provide better agreement with experimental values compared to standard functionals like B3LYP. researchgate.net

A conical intersection (CI) is a point of degeneracy between two electronic potential energy surfaces in a polyatomic molecule. dokumen.pub These intersections are critical in photochemistry as they provide highly efficient pathways for non-radiative decay from an excited electronic state back to the ground state. arxiv.org The presence and accessibility of CIs can explain the photostability or photodegradation mechanisms of a dye. Characterizing the geometry and energy of these intersections is computationally demanding but essential for a complete understanding of a molecule's photophysics. arxiv.orgdokumen.pub For azo dyes, twisting around the central N=N bond is a common coordinate leading to a conical intersection with the ground state, facilitating rapid and efficient deactivation. arxiv.org

Molecular Dynamics Simulations of this compound Interactions with Solvents and Substrates

While quantum mechanics provides insights into static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movement and interactions of atoms and molecules over time. mdpi.com This technique is invaluable for understanding how a dye molecule like this compound behaves in a complex environment such as a solvent or when bound to a textile fiber. acs.org

MD simulations can model the diffusion of the dye in water, its aggregation behavior, and its binding affinity to a substrate like polyester (B1180765). ncsu.edu By simulating the interactions between the dye and the surrounding molecules, researchers can analyze the roles of van der Waals forces and hydrogen bonding in processes like dyeing. These simulations provide a molecular-level view of how the dye orients itself on the fiber surface and what interactions stabilize it, which is key to predicting properties like wash fastness. ncsu.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Optoelectronic Behavior

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the properties of chemical compounds based on their molecular structure. For azo dyes like this compound, QSPR studies are instrumental in understanding and predicting their optoelectronic behavior, which is crucial for their application in textiles, nonlinear optics, and other advanced materials. These models establish a mathematical correlation between the molecular descriptors of a dye and its macroscopic properties, such as absorption spectra, color fastness, and thermal stability.

Research into the QSPR of disperse azo dyes has revealed that their optoelectronic properties are intricately linked to their molecular architecture. researchgate.net A common strategy involves the use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate quantum chemical descriptors. researchgate.netacs.orgnih.gov These descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential, provide deep insights into the electronic transitions and charge transfer characteristics of the dyes. researchgate.netmdpi.com

For instance, studies on 4-aminoazobenzene (B166484) dyes, which share a similar chromophoric system with this compound, have demonstrated that the nature and position of substituent groups significantly influence their spectral properties. researchgate.netnih.gov Electron-donating and electron-withdrawing groups strategically placed on the aromatic rings can modulate the HOMO and LUMO energy levels, thereby tuning the absorption wavelength (λmax). tandfonline.com A smaller HOMO-LUMO gap generally corresponds to a bathochromic (red) shift in the absorption spectrum, indicating that less energy is required for electronic excitation. mdpi.com

While specific QSPR models for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous azo dyes are highly applicable. For example, the presence of the nitro group (an electron-withdrawing group) and the chloro substituent in the diazo component of this compound, combined with the electron-donating amino group in the coupler component, creates a "push-pull" electronic system. This configuration is known to enhance intramolecular charge transfer (ICT), a key factor for desirable optoelectronic properties. researchgate.net

Computational investigations on similar disperse dyes have successfully correlated calculated electronic properties with experimental data. For example, theoretical electronic absorption maxima calculated by TD-DFT have shown good agreement with experimentally observed values. researchgate.netdergipark.org.tr These computational models can, therefore, serve as a predictive tool to design new dyes with tailored optoelectronic characteristics.

The following tables present hypothetical yet representative data based on findings for structurally similar azo disperse dyes, illustrating the type of information generated in QSPR and computational studies.

Table 1: Calculated Electronic Properties of Representative Azo Dyes

| Dye | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Disperse Red 1 | -6.25 | -2.95 | 3.30 | 8.5 |

| Disperse Red 13 | -6.50 | -3.20 | 3.30 | 10.2 |

| This compound (Predicted) | -6.45 | -3.35 | 3.10 | 9.8 |

| 4-Nitro-4'-aminoazobenzene | -6.10 | -3.15 | 2.95 | 9.1 |

Note: Data for this compound is a prediction based on the trends observed in related structures.

Table 2: Correlation of Structural Features with Optoelectronic Properties in Azo Dyes

| Structural Feature | Effect on HOMO | Effect on LUMO | Effect on λmax | Example Compound |

| Electron-Donating Group (e.g., -NH2, -N(Alkyl)2) | Increases Energy | Minor Effect | Bathochromic Shift | 4-aminoazobenzene |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Minor Effect | Decreases Energy | Bathochromic Shift | 4-nitroazobenzene |

| Halogen Substitution | Decreases Energy | Decreases Energy | Variable | Disperse Red 13 (Chloro) |

| Increased π-conjugation | Increases HOMO, Decreases LUMO | Narrows Gap | Bathochromic Shift | Dyes with larger aromatic systems |

The insights gained from such computational and theoretical investigations are invaluable for the rational design of novel disperse dyes. By establishing robust QSPR models, it becomes possible to predict the optoelectronic behavior of new dye structures, thereby accelerating the development of materials with enhanced performance characteristics for a wide range of applications.

Environmental Transformation Pathways and Advanced Degradation Methodologies

Photocatalytic Degradation Mechanisms and Kinetics

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive species upon irradiation with light, leading to the breakdown of complex organic molecules.

Semiconductor nanomaterials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used as photocatalysts due to their efficiency, chemical stability, and low cost. mdpi.comresearchgate.net When these semiconductor particles are illuminated with photons of energy equal to or greater than their band gap, an electron (e⁻) is excited from the valence band to the conduction band, leaving a positive hole (h⁺) behind. researchgate.net

These electron-hole pairs are powerful redox agents. The positive holes can directly oxidize organic dye molecules adsorbed on the catalyst's surface. Alternatively, they can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). researchgate.net Meanwhile, the electrons in the conduction band can react with dissolved oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species, including hydroxyl radicals. mdpi.com These radicals, particularly the hydroxyl radical with its high oxidation potential, are non-selective and can effectively break down the complex structure of dye molecules. mdpi.com

Titanium Dioxide (TiO₂): TiO₂ in its anatase form is a highly effective photocatalyst for degrading dyes. mdpi.compnu.edu.ua Its widespread application is due to its high photocatalytic activity, stability, and non-toxicity. mdpi.com Doping TiO₂ with metal ions, such as Fe³⁺, can enhance its photocatalytic efficiency under UV-A light. pnu.edu.ua

Zinc Oxide (ZnO): ZnO is another prominent semiconductor photocatalyst with a band gap energy comparable to TiO₂. mdpi.comresearchgate.net It has shown high efficiency in the degradation of various dyes and is sometimes considered an alternative to TiO₂. pnu.edu.uaresearchgate.net

Cerium Ferrite (CeFeO₃): While less common, perovskite-type oxides like cerium ferrite are also being explored for photocatalytic applications. Their effectiveness stems from their ability to absorb light and generate electron-hole pairs for the production of reactive species, similar to TiO₂ and ZnO.

The primary mechanism involves the generation of these reactive species on the surface of the nanomaterial, which then attack the chromophoric groups of the dye, leading to decolorization and eventual mineralization. jmaterenvironsci.com

The efficiency of the photocatalytic degradation of disperse dyes is significantly influenced by several environmental and operational parameters.

pH: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the dye molecule itself. For semiconductor oxides like TiO₂ and ZnO, the surface can become positively or negatively charged depending on the pH relative to its point of zero charge. This charge influences the adsorption of dye molecules onto the catalyst surface, which is often a prerequisite for efficient degradation. researchgate.net For instance, the degradation of some dyes is more favorable in alkaline conditions, while others are more efficiently removed in acidic or neutral environments. researchgate.netmdpi.com In a study on Methylene Blue, ZnO showed the highest photocatalytic activity at pH 11, whereas TiO₂ performed best at pH 6. researchgate.net

Catalyst Concentration: The degradation rate generally increases with the catalyst concentration up to an optimal point. jmaterenvironsci.com This is because a higher catalyst loading provides more active sites for photon absorption and dye adsorption. However, beyond this optimal concentration, the degradation efficiency may decrease. This is attributed to increased turbidity of the solution, which scatters light and reduces the penetration of photons into the reaction mixture, as well as the potential for catalyst particle agglomeration, which reduces the effective surface area. jmaterenvironsci.com

| Parameter | General Effect on Degradation Rate | Reasoning |

|---|---|---|

| pH | Highly variable; optimum pH depends on the specific catalyst and dye. | Affects catalyst surface charge and dye speciation, influencing adsorption. researchgate.netresearchgate.net |

| Catalyst Concentration | Increases to an optimum level, then decreases. | Higher concentration provides more active sites, but excess leads to light scattering and agglomeration. jmaterenvironsci.com |

| Initial Dye Concentration | Increases to a certain point, then decreases. | Higher concentration can lead to an "inner filter" effect, blocking light from reaching the catalyst surface. researchgate.netresearchgate.net |

The photocatalytic degradation of complex dye molecules like Disperse Red 169 occurs through a series of steps, forming various smaller intermediate compounds before complete mineralization. The primary goal of this process is not just decolorization (destruction of the chromophore) but the complete conversion of the organic dye into benign inorganic substances.

The degradation pathway typically begins with the attack of hydroxyl radicals on the dye molecule. This can lead to the cleavage of the azo bond (–N=N–), which is often responsible for the color of azo dyes. This initial step results in rapid decolorization. Further oxidation breaks down the aromatic rings present in the dye structure.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify these intermediates. nih.govresearchgate.net For anthraquinone (B42736) dyes like Disperse Red 3B, studies have shown that degradation breaks down the colored functional groups into smaller, less toxic molecular compounds. rsc.org The identified intermediates often include smaller organic acids and aromatic fragments.

The ultimate goal is complete mineralization , where the intermediate organic compounds are fully oxidized into carbon dioxide (CO₂), water (H₂O), and inorganic ions like nitrate (NO₃⁻) and sulfate (SO₄²⁻), thus completely removing the pollutant from the water. nih.gov

Advanced Oxidation Processes (AOPs) for Disperse Red Dye Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com

Ozonation: Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down pollutants. atlantis-press.com Ozone can react with dye molecules directly or decompose to form even more powerful hydroxyl radicals. atlantis-press.com Ozonation is highly effective for decolorization, often achieving over 90% color removal by cleaving the chromophoric groups in the dye molecules. nih.govresearchgate.net However, ozonation alone may not be as effective in reducing the total organic carbon (TOC) or chemical oxygen demand (COD), indicating that it breaks down the parent dye into smaller organic intermediates without completely mineralizing them. mdpi.comnih.gov

Fenton-like Reactions: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and an iron salt (typically Fe²⁺) to generate hydroxyl radicals. researchgate.net This process is highly effective for treating wastewater containing recalcitrant organic compounds like dyes. The reaction is most efficient under acidic conditions, typically around pH 3. nih.govresearchgate.netjmolekul.com The Fenton reaction can achieve very high levels of both decolorization and COD removal, often resulting in a colorless effluent with significantly reduced organic content. nih.gov Studies have shown that under optimal conditions, the Fenton process can lead to nearly 100% color removal. nih.govjmolekul.com

| AOP Method | Typical Reagents | Optimal pH | Advantages | Limitations |

|---|---|---|---|---|

| Ozonation | Ozone (O₃) | Wide range, often near neutral | High decolorization efficiency (>90%). nih.gov | Lower efficiency for COD/TOC removal; may produce stable by-products. mdpi.comnih.gov |

| Fenton Process | H₂O₂ + Fe²⁺ | Acidic (typically pH 3) nih.govresearchgate.net | High efficiency for both color and COD removal. nih.gov | Strict pH requirement; produces iron sludge. nih.gov |

Sonochemical Degradation: This method, also known as sonolysis, uses high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid. The formation, growth, and collapse of microscopic bubbles create localized hot spots with extremely high temperatures and pressures. These conditions lead to the thermal decomposition of water molecules into hydrogen atoms and hydroxyl radicals, which then degrade the dye molecules present in the solution.

Electrochemical Degradation: Electrochemical processes offer a versatile method for treating dye-containing wastewater. In these systems, pollutants can be destroyed either by direct oxidation at the anode or by indirect oxidation. Indirect oxidation involves the electrochemical generation of powerful oxidizing agents like active chlorine compounds (hypochlorite), hydrogen peroxide, or hydroxyl radicals. nih.gov In a comparative study, electrochemical oxidation using a Ti/Pt-Ir anode achieved 79% COD removal and 90% color removal after 40 minutes of electrolysis under acidic conditions. nih.gov The efficiency of this process is highly dependent on the anode material, pH, and current density.

Bioremediation and Biodegradation Research

The biological degradation of synthetic dyes, such as this compound, offers an environmentally sustainable and cost-effective alternative to conventional physicochemical treatment methods. This approach harnesses the metabolic capabilities of various microorganisms to decolorize and break down the complex aromatic structures of these dyes into simpler, less toxic compounds. Research in this area focuses on identifying potent microbial strains, understanding the enzymatic mechanisms involved, and elucidating the complete degradation pathways.

Fungal and Bacterial Decolorization and Degradation Mechanisms

A diverse range of fungi and bacteria have demonstrated the ability to decolorize and degrade azo dyes. The primary mechanisms involved are biosorption, where the dye molecules adsorb to the microbial biomass, and biodegradation, where the dye is enzymatically broken down.

Fungal Decolorization: White-rot fungi are particularly effective in degrading a wide variety of dyes due to their non-specific extracellular ligninolytic enzyme systems. For instance, a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK achieved a decolorization rate of 98.09% for the anthraquinone dye Disperse Red 3B. nih.gov In this co-culture system, it was suggested that degradation plays a major role in the color removal process. nih.gov Studies on various azo dyes have shown significant decolorization by fungal cultures, as detailed in the table below.

| Fungal Strain | Azo Dye | Decolorization Efficiency (%) | Reference |

| Aspergillus niger | Congo Red | 100% (within 6 days) | nih.gov |

| Aspergillus fumigatus | Viscose Orange-A | 88.70% | nih.gov |

| Mucor sp. | Direct Green-PLS | 69.73% | nih.gov |

| Phanerochaete chrysosporium | Direct Yellow 27 | 82% | researchgate.net |

| Phanerochaete chrysosporium | Reactive Black 5 | 89% | researchgate.net |

| Phanerochaete chrysosporium | Reactive Red 120 | 94% | researchgate.net |

Bacterial Degradation: Bacteria employ different strategies for dye degradation, often involving an initial anaerobic reduction of the azo bond, followed by aerobic degradation of the resulting aromatic amines. A bacterial consortium of Providencia rettgeri strain HSL1 and Pseudomonas sp. SUK1 showed 98-99% decolorization of Disperse Red 78. emergentresearch.org Similarly, a rhizosphere bacterial consortium demonstrated a 98.47% decolorization of a disperse red dye after alternating anaerobic and aerobic cycles. scbt.com The efficiency of bacterial degradation can be influenced by various factors, including the bacterial strain, dye concentration, and environmental conditions.

| Bacterial Strain/Consortium | Azo Dye | Decolorization Efficiency (%) | Conditions | Reference |

| Rhizosphere bacterial consortium | Disperse Red | 98.47% | Alternating anaerobic-aerobic cycles | scbt.com |

| Providencia rettgeri HSL1 and Pseudomonas sp. SUK1 | Disperse Red 78 | 98-99% | Sequential microaerophilic/aerobic | emergentresearch.org |

| Paenochrobactrum glaciei | Disperse Red 167 | ~84% | 50 mg/L dye concentration | researchgate.net |

| Bacterial Consortium | Disperse Red 167.1 | 82.76% | 24 hours | researchgate.net |

Enzymatic Pathways (Azoreductases, Laccases, Peroxidases) and Gene Expression Studies

The biodegradation of azo dyes is primarily an enzymatic process. Key enzymes involved include azoreductases, laccases, and peroxidases.

Azoreductases: These enzymes are responsible for the reductive cleavage of the azo bond (–N=N–), which is often the initial and rate-limiting step in the degradation of azo dyes. This process typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines. Azoreductases can be either flavin-dependent or flavin-free and utilize NADH or NADPH as electron donors. nih.gov Studies have shown significant azoreductase activity in various bacteria, leading to the decolorization of different azo dyes. nih.govmdpi.com

Laccases and Peroxidases: These are ligninolytic enzymes, primarily produced by white-rot fungi, that have a broad substrate specificity and can oxidize a wide range of phenolic and non-phenolic aromatic compounds, including azo dyes.

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of substrates, leading to the formation of radicals that can undergo further reactions, resulting in dye degradation.

Peroxidases , such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that require hydrogen peroxide (H₂O₂) as an oxidizing agent to degrade recalcitrant compounds.

In a study on the degradation of Disperse Red 3B by a fungal-microalgal consortium, lignin peroxidase and manganese peroxidase activities were found to be key contributors to the degradation process, reaching 86.7 U/L and 122.5 U/L, respectively. nih.gov

Gene Expression Studies: Understanding the genetic basis of dye degradation is crucial for optimizing bioremediation processes. Transcriptomic analysis of Sphingomonas melonis B-2 during the degradation of Acid Blue 113 revealed the upregulation of genes encoding enzymes involved in benzoate and naphthalene degradation pathways, such as NADH quinone oxidoreductase and aromatic ring-hydroxylating dioxygenase. nih.gov Such studies help in identifying the key enzymes and metabolic pathways involved in the degradation of specific dyes.

Biotransformation Product Analysis and Pathway Elucidation

To ensure the complete detoxification of azo dyes, it is essential to identify the intermediate and final products of biodegradation. Techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are employed for this purpose.

For a disperse red dye, GC-MS analysis of degradation products by a consortium of Aspergillus sp. and Chlorella sorokiniana identified several smaller molecular compounds, indicating the breakdown of the original dye structure. researchgate.net Similarly, in the degradation of Disperse Red 167 by Paenochrobactrum glaciei, GC-MS analysis identified intermediate metabolites, suggesting an asymmetric breakdown of the azo bond. researchgate.net

Based on the identified metabolites, a degradation pathway can be proposed. For many azo dyes, the pathway begins with the reductive cleavage of the azo bond by azoreductases, forming aromatic amines. These amines are then further degraded through hydroxylation and ring-opening reactions by other enzymes like dioxygenases, ultimately leading to mineralization into CO₂, H₂O, and other inorganic compounds. The manufacturing of this compound involves the coupling of diazotized 2-Chloro-4-nitrobenzenamine with Propanenitrile,3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-. worlddyevariety.com The degradation of 2-Chloro-4-nitroaniline has been reported to proceed via the formation of 4-amino-3-chlorophenol and 6-chlorohydroxyquinol by Rhodococcus sp. plos.org

Environmental Fate Modeling and Persistence Assessment Methodologies

Understanding the environmental fate of this compound is crucial for assessing its potential ecological risks. This involves evaluating its stability in various environmental compartments and its potential for transport and distribution.

Photostability and Hydrolytic Stability in Aquatic Systems

Photostability: Disperse dyes, due to their chemical nature, are designed to be stable and resistant to fading. However, they can undergo photodegradation when exposed to UV radiation in aquatic environments. The photocatalytic degradation of Disperse Red 1 in the presence of TiO₂ has been studied, showing that the degradation rate is influenced by factors such as surfactant concentration and the crystalline form of the TiO₂. nih.gov The photostability of azo dyes is dependent on their chemical structure, with some showing higher resistance to photodegradation than others.

Hydrolytic Stability: Disperse dyes generally exhibit good hydrolytic stability, particularly in the acidic pH range (4-6) typically used in dyeing processes. nih.gov However, under alkaline conditions, some disperse dyes containing ester groups can undergo hydrolysis. p2infohouse.org This stability is a key factor in their persistence in aquatic systems, as they are not readily broken down by water.

Transport and Distribution in Environmental Compartments

The transport and distribution of this compound in the environment are governed by its physicochemical properties, such as its low water solubility and hydrophobic character. scbt.com

Modeling Environmental Transport: Multimedia fate and transport models can be used to predict the distribution of chemicals in different environmental compartments, including air, water, soil, and sediment. These models consider processes such as advection, dispersion, transformation reactions, and intermedia transport. mdpi.com For disperse dyes, their low water solubility and tendency to adsorb to particulate matter are important parameters in these models. They are not expected to be highly mobile in the aqueous phase but may accumulate in sediments and soils. The transport of azo dyes in aquatic systems can lead to their entry into the food chain, posing potential health risks to organisms. mdpi.com

Persistence Assessment: The persistence of a chemical in the environment is a key factor in its risk assessment. Disperse dyes are generally not readily biodegradable, although they may be inherently biodegradable. scbt.com Their persistence in the environment means they can remain for long periods, potentially leading to long-term exposure for aquatic and terrestrial organisms. The assessment of persistence involves evaluating data from biodegradation studies, as well as its stability to abiotic degradation processes like photolysis and hydrolysis.

Advanced Analytical Chemistry for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of synthetic dyes like Disperse Red 169. These methods excel at separating complex mixtures into individual components, allowing for precise identification and quantification.

The development of a robust separation method is the first step in the reliable analysis of this compound. The primary goal is to achieve a good resolution between the target analyte and other components in the sample, such as other dyes, additives, or impurities.

Chromatographic Columns: Reversed-phase HPLC is the most common approach, with octadecyl-bonded silica (C18 or ODS) columns being the preferred stationary phase due to their versatility and ability to separate nonionic aromatic compounds like disperse dyes. mdpi.comnacalai.comnacalai.com The choice of column depends on the specific requirements of the analysis; for instance, UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) to achieve higher efficiency and faster analysis times compared to traditional HPLC columns. ub.edu

Mobile Phase Composition: The mobile phase in reversed-phase chromatography for disperse dyes typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. mdpi.comnacalai.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to effectively separate a wide range of compounds with different polarities. mdpi.com For example, a gradient might start with a higher proportion of water and gradually increase the concentration of acetonitrile to elute more hydrophobic compounds. ub.edu Modifiers like formic acid or ammonium acetate are often added to the mobile phase to improve peak shape and ionization efficiency when the chromatograph is coupled to a mass spectrometer. mdpi.com

The development process involves optimizing several parameters, as detailed in the table below.

| Parameter | Objective | Typical Conditions for Disperse Dyes |

|---|---|---|

| Stationary Phase | Achieve retention and selectivity. | Reversed-phase C18 or C8 columns. nacalai.comnacalai.com |

| Mobile Phase | Elute analytes and provide separation. | Water/Acetonitrile or Water/Methanol mixtures. mdpi.com |

| Elution Mode | Separate compounds with varying polarities. | Gradient elution is preferred for complex samples. mdpi.comub.edu |

| Flow Rate | Optimize analysis time and efficiency. | 0.2 - 1.0 mL/min for HPLC; higher for UHPLC. mdpi.com |

| Column Temperature | Improve peak shape and reproducibility. | Typically controlled between 30-40°C. spectralabsci.com |

For highly sensitive and selective detection, HPLC and UHPLC systems are often coupled with a mass spectrometer (MS). This combination, known as LC-MS, and its tandem version, LC-MS/MS, are powerful tools for trace analysis and identifying unknown impurities. High-resolution mass spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which is invaluable for confirming the identity of compounds and elucidating the structures of unknown transformation products or impurities. nih.govresearchgate.net

In a typical LC-MS/MS workflow for this compound:

The dye is extracted from the sample matrix (e.g., a polyester (B1180765) fiber) using a suitable solvent. mdpi.com

The extract is injected into the LC system, where this compound is separated from other components.

As the dye elutes from the column, it enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where it is converted into gas-phase ions. spectralabsci.com

The mass analyzer measures the mass-to-charge ratio (m/z) of the parent ion. In MS/MS, this parent ion is then fragmented, and the m/z of the resulting fragment ions are also measured, creating a unique fragmentation pattern that serves as a structural fingerprint for the molecule. ub.eduresearchgate.net

This technique allows for detection limits in the range of nanograms per milliliter (ng/mL), making it suitable for detecting trace amounts of the dye on textiles or in environmental samples. nih.gov

| Parameter | Description | Typical Setting |

|---|---|---|

| Ionization Mode | Method of ion generation. | APCI or ESI, positive polarity. spectralabsci.com |

| Mass Analyzer | Separates ions based on m/z. | Triple Quadrupole (QqQ), Orbitrap, Time-of-Flight (TOF). nih.gov |

| Detection Mode | Method of data acquisition. | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for profiling. researchgate.net |

| Limit of Detection | Lowest detectable concentration. | 0.1 to 5.0 ng/mL. nih.gov |

Spectrophotometric and Spectrofluorometric Methods for Quantification

Spectrophotometry is a widely used technique for the quantification of dyes due to their inherent color. UV-Visible (UV-Vis) spectrophotometry measures the absorbance of light by a sample at a specific wavelength. For azo dyes, this absorbance is directly proportional to the concentration, following the Beer-Lambert Law. azom.com

The procedure involves measuring the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax). worldwidejournals.com Studies on the closely related Disperse Red 1 have shown that this method can be effectively used for quantification in aqueous media, with a limit of detection of 2.47 × 10⁻⁶ mol L⁻¹ and a limit of quantification of 8.22 × 10⁻⁶ mol L⁻¹. scielo.brresearchgate.net This technique is valuable for quality control in dye manufacturing, allowing for rapid checks of dye concentration in solutions. thermofisher.com

Spectrofluorimetry, which measures the fluorescence emission of a compound, is generally more sensitive than spectrophotometry. While azo dyes like this compound are not typically strongly fluorescent on their own, spectrofluorimetric methods can be developed, sometimes involving chemical reactions to produce a fluorescent product. The principles of this technique are well-established for other analytes and could be adapted for specific research applications requiring higher sensitivity.

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| UV-Vis Spectrophotometry | Measures light absorbance by the dye's chromophore. azom.com | Rapid, cost-effective, good for QC. thermofisher.com | Lower sensitivity, prone to interference from other colored compounds. |

| Spectrofluorimetry | Measures light emitted by an excited molecule. | Higher sensitivity and selectivity. | Analyte must be fluorescent or be made fluorescent. |

Effect-Directed Analysis (EDA) for Identification of Bioactive Transformation Products

Textile industry effluents are complex mixtures containing residual dyes, additives, and numerous transformation products formed during dyeing and wastewater treatment processes. banglajol.inforesearchgate.netpisrt.org Some of these transformation products, such as aromatic amines formed from the breakdown of azo dyes, can be more toxic than the parent compound. nih.gov

Effect-Directed Analysis (EDA) is a powerful strategy used to identify the specific chemicals responsible for toxic effects in these complex mixtures. The EDA workflow integrates chemical analysis with biological testing.

Fractionation: The complex environmental sample (e.g., textile effluent) is separated into numerous simpler fractions using techniques like HPLC.

Bioassays: Each fraction is tested using a biological assay (e.g., a test for mutagenicity or estrogenic activity) to pinpoint which fractions exhibit toxicity.

Identification: The chemical components within the "active" fractions are then identified using high-resolution mass spectrometry (LC-HRMS).

This approach allows researchers to focus identification efforts on only the compounds that are biologically active, making it an efficient tool for assessing the environmental impact of this compound and identifying its potentially hazardous transformation products. nih.govmdpi.com

Quality Control and Reference Standard Development for Research Applications

Reliable analytical measurements are fundamentally dependent on the availability of high-purity reference standards. For this compound, a reference standard is a well-characterized material used to confirm the identity and determine the concentration of the dye in unknown samples.

Quality Control (QC): In the manufacturing of dyes, QC is a multi-step process. fibre2fashion.com It begins with testing the purity of raw materials and intermediates and continues with in-process monitoring to ensure consistency. nbupbright.com The final dye product is tested against an established standard to verify its properties, including color strength, shade, and the absence of prohibited impurities. textiletoday.com.bd This ensures batch-to-batch consistency and performance. nbupbright.com

Reference Standard Development: For research and regulatory purposes, a primary reference standard must be synthesized and extensively characterized. The development process includes:

Synthesis and Purification: The compound is synthesized, potentially using methods like diazotization and coupling of precursors such as 2-Chloro-4-nitrobenzenamine. worlddyevariety.comnih.gov This is followed by purification steps to achieve a high degree of purity.

Characterization: The identity and structure of the purified compound are confirmed using a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis. nih.gov

Purity Assessment: The purity of the standard is quantitatively determined using methods like HPLC-UV, and potential impurities are identified.

This well-characterized reference standard is then used to calibrate analytical instruments and validate methods for the accurate quantification of this compound in various samples.

Interactions with Materials and Advanced Functional Applications Research Oriented

Molecular Adsorption Mechanisms and Thermodynamics on Polymer Substrates

The interaction between Disperse Red 169 and polymer substrates, particularly polyester (B1180765), is governed by complex molecular adsorption mechanisms and thermodynamic principles. The hydrophobic nature and highly crystalline structure of polyester fibers necessitate specific conditions for effective dyeing. sciarena.com The adsorption process is influenced by factors such as temperature, the nature of the solvent, and the presence of auxiliary agents. sciarena.comupc.edu The uptake of disperse dyes by polymers is generally considered an endothermic process, meaning that an increase in temperature favors higher dye absorption. sciarena.com This is attributed to the increased tendency of dye molecules to move from the bulk solution phase to the solid polymer phase as the temperature of the dyeing bath rises. sciarena.com

To understand the efficiency and mechanism of dye uptake, adsorption isotherms and kinetic models are widely employed in dyeing research. sciarena.comresearchgate.net Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium distribution of dye molecules between the liquid phase and the solid substrate. researchgate.netrsc.org Kinetic models, on the other hand, provide insight into the rate of dye adsorption. sciarena.com

Common kinetic models used to analyze the adsorption of disperse dyes include the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. sciarena.comresearchgate.net The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model suggests that the rate-limiting step is chemisorption involving valency forces. sciarena.comnih.gov The intra-particle diffusion model is used to investigate whether the diffusion of dye molecules into the pores of the adsorbent is the rate-controlling step. sciarena.comresearchgate.net Studies on disperse dyes often show that the adsorption process fits well with the pseudo-second-order kinetics, indicating that chemisorption plays a significant role. sciarena.com For instance, research on azobenzene (B91143) disperse dyes reacting with peptide residues also showed a fit to pseudo-first-order kinetics. nih.gov

Table 1: Adsorption Kinetic Models in Dyeing Research

| Kinetic Model | Equation | Description |

| Pseudo-first-order | ln(qe - qt) = ln(qe) - k1t | Assumes the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. sciarena.comnih.gov |

| Pseudo-second-order | t/qt = 1/(k2qe^2) + t/qe | The rate-limiting step is chemisorption, involving shared or exchanged electrons between the adsorbent and adsorbate. sciarena.com |

| Intra-particle diffusion | qt = kp*t^(1/2) + C | Used to identify the diffusion mechanism. If the plot of qt versus t^(1/2) is linear and passes through the origin, then intra-particle diffusion is the sole rate-limiting step. sciarena.comresearchgate.net |

Where qe and qt are the amounts of dye adsorbed (mg/g) at equilibrium and at time t, respectively. k1 (min⁻¹), k2 (g/mg·min), and kp (mg/g·min^(1/2)) are the rate constants for each model.

The diffusion of disperse dye molecules into the polymer matrix is a critical step in the dyeing process. The diffusion coefficient (D) quantifies the rate of this penetration and is highly dependent on temperature and the concentration of the dye. sciarena.comcapes.gov.br As temperature increases, the polymer chains gain more mobility, expanding the free volume within the amorphous regions of the fiber, which in turn facilitates dye diffusion and leads to an increase in the diffusion coefficient. sciarena.comcapes.gov.br

The relationship between the diffusion coefficient and temperature can be described by the Arrhenius equation, which allows for the calculation of the activation energy of diffusion (Ea). The activation energy represents the energy barrier that a dye molecule must overcome to diffuse into the polymer structure. sciarena.com A lower activation energy implies that less energy is required for diffusion to occur, making the dyeing process more efficient. For example, pretreatment of polyester with certain nanomaterials has been shown to lower the Ea for Disperse Red 167, a similar dye, by over 18%. sciarena.com The diffusion coefficients for disperse dyes in polyethylene (B3416737) terephthalate (B1205515) (PET) are known to be concentration-dependent. capes.gov.br

Table 2: Diffusion and Activation Parameters for Disperse Dye on Polyester

| Parameter | Description | Significance in Dyeing |

| Diffusion Coefficient (D) | A measure of the rate at which dye molecules move through the polymer matrix. | Higher values indicate faster dye penetration and potentially shorter dyeing times. It increases with temperature. sciarena.com |

| Activation Energy (Ea) | The minimum energy required for a dye molecule to diffuse into the polymer fiber. | A lower Ea value signifies a more energy-efficient dyeing process, as the energy barrier for diffusion is reduced. sciarena.com |

| Thermodynamic Affinity | The difference between the chemical potential of the dye in its standard state in the fiber and in the dyebath. | Indicates the tendency of the dye to move from the bath to the fiber. |

| Enthalpy of Dyeing (ΔH°) | The heat absorbed or released during the dyeing process. | A positive value indicates an endothermic process, where dyeing is favored at higher temperatures. sciarena.com |

| Entropy of Dyeing (ΔS°) | The change in the degree of randomness of the system during dyeing. | A positive value suggests an increase in disorder, which is thermodynamically favorable. sciarena.com |

Supercritical Fluid Dyeing for Mechanistic Insights and Material Science

Supercritical fluid dyeing, particularly using carbon dioxide (sc-CO₂), has emerged as an environmentally friendly alternative to traditional water-based dyeing methods. mdpi.com This technique eliminates wastewater generation and does not require drying, making it more energy-efficient. sciarena.commdpi.com Supercritical CO₂, which forms above 31.1 °C and 7.38 MPa, acts as a nonpolar solvent with low viscosity and high diffusivity, allowing it to easily penetrate hydrophobic fibers like polyester. mdpi.comsemanticscholar.org This enhanced penetration swells the polymer, increases the free volume of the molecular chains, and facilitates higher dye diffusion without the need for chemical carriers. mdpi.com

The efficiency of supercritical fluid dyeing is heavily dependent on the solubility of the dye in sc-CO₂. semanticscholar.org Only hydrophobic dyes, such as disperse dyes, exhibit significant solubility in the nonpolar sc-CO₂ medium. mdpi.com The solubility of dyes like this compound is influenced by system parameters such as pressure and temperature. mdpi.com Generally, increasing the pressure at a constant temperature increases the density of the sc-CO₂ and, consequently, enhances dye solubility. nih.govscirp.org The effect of temperature is more complex; at constant pressure, increasing temperature can decrease sc-CO₂ density (reducing solubility), but it can also increase the vapor pressure of the dye (increasing solubility). doi.org

To predict and correlate dye solubility, several density-based semi-empirical models have been developed. These include the Chrastil, Kumar and Johnston (K-J), and Bartle models. mdpi.comscirp.org These models relate the dye solubility to the density of the supercritical fluid and the absolute temperature, incorporating parameters that account for the association between dye and solvent molecules and the heat of vaporization. scirp.orgdoi.org The K–J model has been found to be particularly suitable for fitting the solubility of some azo disperse dyes in sc-CO₂. mdpi.com

Table 3: Solubility Correlation Models for Dyes in sc-CO₂

| Model | Basic Equation | Key Parameters |

| Chrastil | ln(S) = k * ln(ρ) + A/T + B | S: solubility, ρ: sc-CO₂ density, T: absolute temperature. k is the association number, A relates to the heat of solvation and vaporization, B depends on molecular weights. scirp.org |

| Kumar and Johnston (K-J) | ln(S) = -A/T + Bρ + C | S: solubility, T: absolute temperature, ρ: sc-CO₂ density. A, B, and C are model-specific constants. mdpi.com |

| Bartle | ln(SP) = A + B/T + C*ρ | S: mole fraction solubility, P: pressure, T: absolute temperature, ρ: sc-CO₂ density. A, B, and C are empirical constants. mdpi.com |

The molecular structure of the disperse dye plays a crucial role in its solubility in sc-CO₂ and its subsequent dyeing performance. The presence of certain functional groups can significantly alter solubility. For instance, polar groups like hydroxyethyl (B10761427) can lower the solubility of a dye in nonpolar sc-CO₂. mdpi.com Conversely, the presence of halogen atoms in the structure of C.I. This compound has been noted to enhance its solubility in this medium. mdpi.com